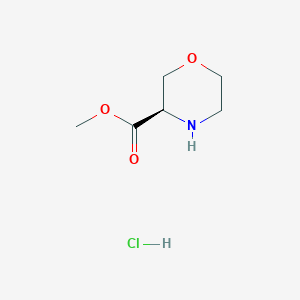
2-Amino-4-(3,4-diclorofenil)-1,3-oxazol
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a 3,4-dichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence
Aplicaciones Científicas De Investigación
Síntesis orgánica
2-Amino-4-(3,4-diclorofenil)-1,3-oxazol: se utiliza en la síntesis orgánica como intermedio para construir moléculas más complejas. Es particularmente valioso en la síntesis de compuestos heterocíclicos, que son cruciales en el desarrollo de productos farmacéuticos y agroquímicos . La reactividad del compuesto permite la formación de diversos derivados, expandiendo el espacio químico para nuevas posibles drogas y materiales.
Productos farmacéuticos
En la industria farmacéutica, este compuesto sirve como precursor en la síntesis de diversas moléculas bioactivas. Su estructura es un componente clave en el desarrollo de inhibidores de la recaptación triple, que se estudian por su potencial para tratar la depresión y otros trastornos del sistema nervioso central . El grupo diclorofenilo mejora la lipofilia y, por lo tanto, la capacidad de los fármacos resultantes para cruzar la barrera hematoencefálica.
Industria de colorantes
La parte diclorofenilo de This compound es significativa en la industria de colorantes. Se utiliza para crear tintes y pigmentos que exhiben alta estabilidad y brillo . Estos tintes encuentran aplicaciones en textiles, tintas y revestimientos, proporcionando colores duraderos debido a la robusta estructura química del compuesto.
Agroquímicos
Este compuesto también es un intermedio importante en la síntesis de agroquímicos. Está involucrado en la producción de herbicidas, fungicidas e insecticidas . El grupo diclorofenilo se encuentra a menudo en moléculas que interrumpen el ciclo de vida de plagas y malezas, contribuyendo a la protección de los cultivos y aumentando la productividad agrícola.
Investigación de la actividad biológica
La investigación sobre la actividad biológica de This compound y sus derivados está en curso. Los estudios tienen como objetivo comprender su interacción con los sistemas biológicos, lo que podría conducir al descubrimiento de nuevos agentes terapéuticos . Su función en la modulación de las vías biológicas puede ser fundamental en el tratamiento de enfermedades.
Química verde
La utilidad del compuesto se extiende a las aplicaciones de química verde, donde se utiliza en el desarrollo de rutas sintéticas respetuosas con el medio ambiente . Su incorporación a nuevos procesos químicos tiene como objetivo reducir los residuos peligrosos y mejorar la sostenibilidad de la fabricación química.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the preparation of other compounds, suggesting that they may interact with various biological targets.
Mode of Action
Related compounds like dcmu, a herbicide, inhibits photosynthesis by blocking the electron flow from photosystem ii to plastoquinone
Biochemical Pathways
Related compounds like dcmu interrupt the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly in the urine . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might have similar ADME properties, but more research is needed to confirm this.
Action Environment
Related compounds like propanil affect non-target organisms and present severe risks for birds, small mammals, and several species of the aquatic biota . This could suggest that environmental factors might similarly influence the action of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine, but more research is needed to confirm this.
Análisis Bioquímico
Biochemical Properties
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species (ROS) and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are involved in oxidative stress responses . These interactions suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine may have antioxidant properties and could be useful in mitigating oxidative damage in cells.
Cellular Effects
The effects of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in PC12 cells, 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine has been found to protect against hydrogen peroxide-induced oxidative damage by upregulating the expression of HO-1 and GCLC proteins . This indicates that the compound can enhance cellular antioxidant defenses and promote cell survival under stress conditions.
Molecular Mechanism
At the molecular level, 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes and activate others, leading to changes in gene expression and cellular function. For instance, the compound can inhibit the activity of photosystem II by blocking the plastoquinone binding site, thereby disrupting electron flow and affecting photosynthesis . Additionally, it can activate antioxidant response elements, leading to the upregulation of protective genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine has shown sustained protective effects against oxidative stress in cell culture models .
Dosage Effects in Animal Models
In animal models, the effects of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine vary with different dosages. At lower doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative damage . At higher doses, it may exhibit toxic or adverse effects, including tissue irritation and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular function and health.
Transport and Distribution
The transport and distribution of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and organelles, where it exerts its effects. The distribution of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine within tissues can also influence its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence energy metabolism and oxidative stress responses. Understanding the subcellular localization of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine can provide insights into its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAFEREKSEPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)


![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)

![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)
![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)




![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)


